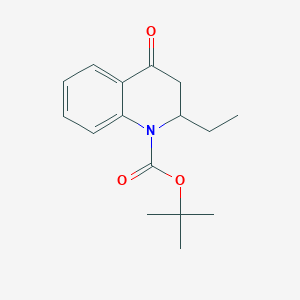

Tert-butyl 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Tert-butyl” is a common name for the substituent tertiary butyl, which has the formula -C(CH3)3 . The “2-ethyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate” part of the compound suggests it contains a tetrahydroquinoline ring, which is a type of heterocyclic compound .

Molecular Structure Analysis

The molecular structure of similar compounds often involves a linear or L-shaped conformation, with various intermolecular interactions contributing to the overall structure .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve various types of organic reactions, including formylation, reduction, protection, and olefination .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often involve various spectroscopic properties, including FT-IR, 1H & 13C NMR, and LCMS .Scientific Research Applications

Organic Synthesis

Tert-butyl 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate and related compounds are extensively utilized in organic synthesis, particularly in the tert-butoxycarbonylation of acidic proton-containing substrates like phenols and amines. This process is crucial for protecting these functional groups during subsequent synthetic steps. The tert-butoxycarbonylation reactions proceed chemoselectively in high yield under mild conditions, highlighting the compound's significance in facilitating complex organic syntheses (Saito, Ouchi, & Takahata, 2006). Additionally, derivatives of tetrahydroquinoline have been employed in the synthesis of marine drugs, indicating their potential in drug discovery and development processes (Li et al., 2013).

Materials Science

In materials science, compounds based on tetrahydroquinoline, including tert-butyl derivatives, have been explored as corrosion inhibitors for carbon steel in acidic solutions. These organic compounds show promise due to their mixed-type inhibition properties, high efficiency, and compatibility with Langmuir adsorption isotherms (Faydy et al., 2019). Such applications are crucial for extending the life of metal structures and components in corrosive environments.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

tert-butyl 2-ethyl-4-oxo-2,3-dihydroquinoline-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-5-11-10-14(18)12-8-6-7-9-13(12)17(11)15(19)20-16(2,3)4/h6-9,11H,5,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJCRCUSKIIGOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(=O)C2=CC=CC=C2N1C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2663741.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-(indolin-1-yl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2663742.png)

![Prop-2-en-1-yl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2663744.png)

![2-(4-fluorophenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2663745.png)

![2-(4-chlorophenoxy)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide](/img/structure/B2663749.png)

![{[1-(4-Ethylphenyl)ethyl]carbamoyl}methyl 2-cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2663750.png)

![N-(4-methoxybenzyl)-4-[8-oxo-6-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2663753.png)

![1-[4-[2-(1,3-Dioxolan-2-yl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2663757.png)